An In-Depth Technical Guide to the Discovery and Evolutionary History of Mesotocin
An In-Depth Technical Guide to the Discovery and Evolutionary History of Mesotocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotocin, the oxytocin-like neurohypophysial hormone found in non-mammalian tetrapods, represents a key juncture in the evolutionary history of the highly conserved oxytocin (B344502)/vasopressin neuropeptide family. This technical guide provides a comprehensive overview of the discovery, evolutionary lineage, and key experimental methodologies used to characterize mesotocin. It is intended to serve as a detailed resource for researchers and professionals in neuroendocrinology, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Discovery and Key Researchers
The discovery of mesotocin is intrinsically linked to the pioneering work of French biochemist Roger Acher and his collaborator Jacqueline Chauvet . Their research in the mid-20th century was fundamental to understanding the phylogeny of neurohypophysial hormones.
In 1964, Acher and his team reported the isolation and characterization of a novel oxytocin-like peptide from the pituitary glands of frogs.[1] This peptide, which they named mesotocin, was found to be an intermediary between the isotocin (B1583897) found in bony fishes and the oxytocin present in mammals.[1] Subsequent research by this group and others led to the identification of mesotocin in a wide array of non-mammalian tetrapods, including other amphibians, reptiles, and birds.[2] Their work established that mesotocin is the characteristic oxytocin-like hormone in these vertebrate classes.[2][3][4][5]
The primary structure of mesotocin was determined to be [Ile⁸]-oxytocin, differing from oxytocin by the substitution of leucine (B10760876) with isoleucine at the eighth position. This discovery was crucial for mapping the evolutionary trajectory of these vital neuropeptides.
Evolutionary History and Phylogeny
The evolution of the oxytocin/vasopressin superfamily of neuropeptides is a classic example of gene duplication and divergence. The ancestral molecule for this family is believed to be arginine vasotocin (B1584283) (AVT) , a peptide found in both invertebrates and vertebrates.
A pivotal event in the evolution of this family was a gene duplication of the ancestral AVT gene in the lineage leading to jawed vertebrates. This duplication gave rise to two distinct lineages: the vasopressin-like peptides (including AVT and vasopressin) and the oxytocin-like peptides (including isotocin, mesotocin, and oxytocin).
The evolutionary progression of the oxytocin-like peptides is as follows:
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Isotocin ([Ser⁴, Ile⁸]-oxytocin): Found in bony fishes.
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Mesotocin ([Ile⁸]-oxytocin): Present in amphibians, reptiles, and birds.
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Oxytocin ([Leu⁸]-oxytocin): The characteristic form in placental mammals.
This evolutionary pathway highlights a stepwise molecular evolution, with mesotocin serving as the direct evolutionary precursor to oxytocin.
Visualization of Evolutionary Pathway
Caption: Evolutionary pathway of the oxytocin-like neuropeptide family.
Quantitative Data
The following tables summarize key quantitative data related to mesotocin and its receptor.
Table 1: Mesotocin Receptor Binding Affinities
| Species | Tissue | Receptor Subtype(s) | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Hen (Gallus gallus domesticus) | Kidney Plasma Membranes | High-affinity site | [¹²⁵I]Mesotocin | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [6][7] |
| Low-affinity site | [¹²⁵I]Mesotocin | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [6][7] | ||
| Tammar Wallaby (Macropus eugenii) | Prostate | Mesotocin Receptor | [¹²⁵I]OTA* | High-affinity | Not specified | [8] |
*OTA: [d(CH₂)₅¹, Tyr(Me)², Thr⁴, Orn⁸, Tyr-NH₂⁹]-vasotocin, an oxytocin antagonist radioligand.
Table 2: Relative Ligand Affinity of the Amphibian Mesotocin Receptor
Data from competitive binding assays using the cloned mesotocin receptor from the toad Bufo marinus expressed in COSM6 cells.
| Ligand | Relative Affinity | Reference |
| Mesotocin | +++++ | [9][10] |
| Vasotocin | ++++ | [9][10] |
| Oxytocin | ++++ | [9][10] |
| Vasopressin | +++ | [9][10] |
| Hydrin 1 | ++ | [9][10] |
| Isotocin | ++ | [9][10] |
| Hydrin 2 | ++ | [9][10] |
(+++++ indicates the highest affinity)
Experimental Protocols
This section details the methodologies for key experiments in mesotocin research.
Isolation and Purification of Mesotocin
This protocol is based on the classical methods developed by Acher and his colleagues.
Objective: To isolate and purify mesotocin from posterior pituitary glands.
Materials:
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Acetone-desiccated posterior pituitary glands
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0.1 M Hydrochloric acid (HCl)
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Trifluoroacetic acid (TFA)
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Acetonitrile (B52724) (ACN)
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High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
Procedure:
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Extraction:
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Homogenize acetone-desiccated posterior pituitary glands in cold 0.1 M HCl.
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Centrifuge the homogenate at 4°C to pellet cellular debris.
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Collect the supernatant containing the neuropeptides.
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Purification by HPLC:
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Equilibrate a reverse-phase C18 HPLC column with a mobile phase of 0.1% TFA in water (Solvent A).
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Inject the acidic extract onto the column.
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Elute the bound peptides using a linear gradient of 0.1% TFA in acetonitrile (Solvent B). A typical gradient would be from 0% to 60% Solvent B over 60 minutes.
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Monitor the eluate at 214 nm and 280 nm.
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Collect fractions corresponding to the peaks.
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Lyophilize the fractions containing the purified peptide.
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Visualization of Mesotocin Purification Workflow
Caption: Workflow for the isolation and purification of mesotocin.
Amino Acid Sequence Determination
Objective: To determine the primary amino acid sequence of purified mesotocin.
Method 1: Edman Degradation
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Couple the N-terminal amino acid of the purified peptide with phenyl isothiocyanate (PITC) at a slightly alkaline pH.
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Cleave the derivatized N-terminal amino acid using anhydrous acid (e.g., TFA).
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Extract the resulting anilinothiazolinone (ATZ) amino acid.
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Convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH) amino acid by heating with aqueous acid.
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Identify the PTH-amino acid by chromatography (e.g., HPLC).
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Repeat the cycle to determine the sequence of the remaining peptide.
Method 2: Mass Spectrometry
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Intact Mass Measurement: Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
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Tandem Mass Spectrometry (MS/MS):
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Fragment the peptide in the mass spectrometer (e.g., through collision-induced dissociation).
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Analyze the masses of the resulting fragment ions.
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Deduce the amino acid sequence from the mass differences between the fragment ions.
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Radioligand Binding Assay for Mesotocin Receptor
Objective: To characterize the binding of mesotocin to its receptor in a target tissue.
Materials:
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Tissue homogenate containing the mesotocin receptor
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Radiolabeled mesotocin (e.g., [¹²⁵I]Mesotocin)
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Unlabeled mesotocin
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
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Glass fiber filters
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Scintillation counter
Procedure:
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Membrane Preparation:
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Homogenize the target tissue in a suitable buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Resuspend the membrane pellet in the binding buffer.
-
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Binding Reaction:
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In a series of tubes, add a constant amount of membrane preparation.
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For total binding, add a fixed concentration of radiolabeled mesotocin.
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For non-specific binding, add the radiolabeled mesotocin along with a large excess of unlabeled mesotocin.
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For saturation experiments, add increasing concentrations of radiolabeled mesotocin.
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For competition experiments, add a fixed concentration of radiolabeled mesotocin and increasing concentrations of unlabeled competitor ligands.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
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Rapidly filter the incubation mixture through glass fiber filters under vacuum.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
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Measure the radioactivity retained on the filters using a scintillation counter.
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-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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For saturation experiments, plot specific binding versus the concentration of radioligand to determine the Kd and Bmax using non-linear regression analysis (e.g., Scatchard plot).
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For competition experiments, plot the percentage of specific binding versus the concentration of the competitor to determine the IC₅₀ and subsequently the Ki.
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Functional Characterization of the Mesotocin Receptor in Xenopus Oocytes
Objective: To assess the functional coupling of the mesotocin receptor to intracellular signaling pathways.
Materials:
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Xenopus laevis oocytes
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cRNA encoding the mesotocin receptor
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Mesotocin solution
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Two-electrode voltage clamp setup
Procedure:
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Oocyte Preparation:
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Surgically remove oocytes from a female Xenopus laevis.
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Treat the oocytes with collagenase to remove the follicular layer.
-
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cRNA Injection:
-
Inject the cRNA encoding the mesotocin receptor into the cytoplasm of the oocytes.
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Incubate the oocytes for 2-4 days to allow for receptor expression.
-
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Electrophysiological Recording:
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Place an oocyte in the recording chamber of a two-electrode voltage clamp setup.
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Perfuse the oocyte with a standard saline solution.
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Apply mesotocin to the oocyte.
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Record the changes in membrane current. An inward chloride current indicates the activation of the phospholipase C pathway and subsequent calcium release.[9][10]
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Mesotocin Receptor Signaling Pathway
The mesotocin receptor is a G-protein coupled receptor (GPCR). Upon binding of mesotocin, the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological effects of mesotocin, such as smooth muscle contraction.
Visualization of Mesotocin Receptor Signaling Pathway
References
- 1. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursors of mesotocin and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Arg-Vasotocin Directly Activates Isotocin Receptors and Induces COX2 Expression in Ovoviviparous Guppies [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Mesotocin binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols [xenbase.org]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Cloning and functional characterization of the amphibian mesotocin receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
